molecular formula C8H13Br B13195032 2-Bromobicyclo[3.2.1]octane

2-Bromobicyclo[3.2.1]octane

Cat. No.: B13195032
M. Wt: 189.09 g/mol
InChI Key: GCTUNFYRJIOGBR-UHFFFAOYSA-N
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Description

2-Bromobicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes a bromine atom attached to the bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the bromination of bicyclo[3.2.1]octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired brominated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Hydroxybicyclo[3.2.1]octane, cyanobicyclo[3.2.1]octane, aminobicyclo[3.2.1]octane.

    Elimination: Bicyclo[3.2.1]octene.

    Oxidation: Bicyclo[3.2.1]octanone.

    Reduction: Bicyclo[3.2.1]octane.

Mechanism of Action

The mechanism of action of 2-Bromobicyclo[3.2.1]octane involves its interaction with various molecular targets, depending on the specific application. In synthetic chemistry, it acts as an electrophile in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. In biological systems, its bicyclic structure may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Bromobicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

2-bromobicyclo[3.2.1]octane

InChI

InChI=1S/C8H13Br/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5H2

InChI Key

GCTUNFYRJIOGBR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CCC2Br

Origin of Product

United States

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